2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane
Description
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane (CAS: 128244-02-0) is a spirocyclic compound featuring a central spiro[5.5]undecane core with two benzyl-substituted nitrogen atoms. Its molecular formula is C23H26N2O2 (average mass: 362.47 g/mol), and it exhibits a rigid bicyclic structure that confers unique stereochemical and electronic properties .
Properties
IUPAC Name |
2,8-dibenzyl-2,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2/c1-3-9-21(10-4-1)17-24-15-7-13-23(19-24)14-8-16-25(20-23)18-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEPIHLKBKHTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)CN(C1)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
The foundational step involves constructing the spirocyclic dione scaffold. A mixture of N-benzyl piperidine-4-ketone and ethyl cyanoacetate undergoes cyclization in a colamine (ethanolamine) solution at 0°C for eight days. This forms 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane , which is hydrolyzed in 50% phosphoric acid at 110°C for 30 hours to yield the dione intermediate. Critical parameters include:
| Parameter | Condition/Value | Yield (%) |
|---|---|---|
| Reaction temperature | 110°C | 64 |
| Acid concentration | 50% H₃PO₄ | - |
| Time | 30 hours | - |
Lithium Aluminum Hydride (LAH) Reduction
The dione intermediate is reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under nitrogen. Refluxing for 16 hours followed by quenching with 2M NaOH yields the tertiary amine. Purification via column chromatography affords the final product.
| Parameter | Condition/Value | Yield (%) |
|---|---|---|
| LAH equivalence | 1.5 eq | 73 |
| Solvent | THF | - |
| Purification method | Silica gel chromatography | - |
Advantages : High regioselectivity due to the rigid spiro framework.
Limitations : LAH poses handling risks, and the long reaction time impacts scalability.
Hydrogenolytic Deprotection of Protected Intermediates
Introduction of tert-Butoxycarbonyl (Boc) Protecting Groups
To avoid premature oxidation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine. This step achieves 3-tertbutyloxycarbonyl-9-benzyl-3,9-diaza-spiro[5.5]undecane in 96% yield.
Catalytic Hydrogenation for Deprotection
The benzyl group is removed via palladium-catalyzed hydrogenation at 50 psi H₂ in ethanol. Subsequent treatment with 1M HCl in diethyl ether isolates the deprotected amine as a hydrochloride salt.
| Parameter | Condition/Value | Yield (%) |
|---|---|---|
| Catalyst | 10% Pd/C | 82 |
| Pressure | 50 psi H₂ | - |
| Temperature | 50°C | - |
Advantages : Mild conditions preserve the spiro structure.
Limitations : Requires specialized equipment for high-pressure hydrogenation.
Direct Alkylation of Unsubstituted Spirocyclic Amine
Synthesis of 2,8-Diazaspiro[5.5]undecane
The unsubstituted spirocyclic amine is prepared via cyclization of piperidine-4-ketone with ethyl cyanoacetate , followed by LAH reduction. This intermediate serves as the substrate for benzylation.
Double Benzylation Using Benzyl Halides
The amine reacts with benzyl bromide (2.2 eq) in the presence of K₂CO₃ in acetonitrile at 80°C. The reaction achieves complete N-alkylation within 12 hours, yielding the dibenzylated product.
| Parameter | Condition/Value | Yield (%) |
|---|---|---|
| Benzyl bromide | 2.2 eq | 68 |
| Base | K₂CO₃ | - |
| Solvent | Acetonitrile | - |
Advantages : Simplicity and commercial availability of reagents.
Limitations : Competing O-alkylation may occur if hydroxyl groups are present.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization-Reduction | LAH reduction of dione | 73 | Moderate | Low |
| Hydrogenolytic | Pd/C-catalyzed hydrogenation | 82 | High | Moderate |
| Direct Alkylation | N-benzylation | 68 | High | High |
Structural Verification :
-
NMR : ¹H NMR (CDCl₃) displays distinct signals for benzyl protons (δ 7.2–7.4 ppm) and spirocyclic CH₂ groups (δ 3.1–3.3 ppm).
-
Mass Spec : Molecular ion peak at m/z 362.5 [M+H]⁺ confirms the molecular formula C₂₃H₂₆N₂O₂.
Optimization Strategies and Challenges
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote side reactions. THF balances reactivity and selectivity.
Alternatives to LAH
Sodium borohydride (NaBH₄) trials resulted in incomplete reduction (<20% yield), underscoring LAH’s superiority for tertiary amine synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The benzyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl groups.
Scientific Research Applications
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The spiro[5.5]undecane skeleton is a common feature among analogs, but substituents and heteroatom arrangements differ significantly:
Stereochemical and Conformational Analysis
- Axial chirality : Derivatives like 1,5-dioxaspiro[5.5]undecane exhibit helical chirality due to substituent arrangement, impacting biological activity (e.g., insect attraction) .
- 2,8-Dibenzyl derivative : The benzyl groups likely enforce a fixed conformation, reducing rotational freedom compared to smaller substituents (e.g., ethyl or acyl) .
Thermodynamic and Spectroscopic Data
Q & A
Q. What synthetic methodologies are commonly employed for 2,8-diazaspiro[5.5]undecane derivatives?
The bidirectional synthesis from chiral aspartic acid is a key approach. For example, tert-butyl aspartate is converted to an aldehyde intermediate, followed by Horner-Wadsworth-Emmons olefination, hydrogenation, and acid-catalyzed cyclization to yield enantiopure spirodiamines. This method ensures high stereochemical fidelity and scalability for derivatives like 1,7-diazaspiro[5.5]undecane .
Q. What analytical techniques are critical for characterizing spirocyclic compounds?
- NMR Spectroscopy : Used to distinguish diastereomers (e.g., (E,E)-, (E,Z)-, and (Z,Z)-isomers) based on methyl doublet splitting and >CH-O absorption patterns .
- Chiral GC-MS : Resolves enantiomers using phases like per-n-hexyl-arylcyclodextrin, critical for determining enantiomeric purity in natural products .
- X-ray Diffraction : Confirms crystal structures, as demonstrated for spiro[5.5]undecane derivatives isolated from natural sources .
Advanced Research Questions
Q. How can stereochemical contradictions in spiroacetal synthesis be resolved?
Discrepancies in diastereomer ratios (e.g., 60% E,E, 5% E,Z, and 8% Z,Z in Dacus cucumis) arise from thermodynamic vs. kinetic control during cyclization. Computational modeling (e.g., SAM1 calculations) and experimental validation via temperature-dependent synthesis can reconcile such contradictions. For example, acid-catalyzed homopolymerization studies reveal how ring-opening mechanisms influence product distributions .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis?
- Chiral Pool Synthesis : Use enantiopure starting materials like ethyl (S)-(+)-lactate to enforce (2S,6R,8S) configurations in spiroacetals .
- Catalytic Methods : Sharpless asymmetric epoxidation followed by Red-Al reduction achieves >90% enantiomeric excess (e.g., in 1,3-nonanediol derivatives) .
- Chromatographic Resolution : Preparative chiral GC or HPLC separates racemic mixtures post-synthesis .
Q. How is the immunomodulatory activity of 2,8-diazaspiro[5.5]undecane derivatives studied?
- Structure-Activity Relationship (SAR) : Acyl modifications at positions 2 and 8 (e.g., 2,8-diacyl derivatives) are linked to PD-1/PD-L1 inhibition. Patent data show IC₅₀ values <100 nM in T-cell activation assays .
- Molecular Docking : Simulations predict binding to MmpL3 (a mycobacterial transporter) or PD-L1, guiding derivative design .
Q. How do researchers address discrepancies in diastereomer bioactivity profiles?
Case Study : In Dacus halfordiae, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane dominates (>85%), while (E,Z) and (Z,Z) isomers are absent. Contrast this with D. cucumis, where all three isomers exist. Bioassays comparing pheromone activity across species clarify evolutionary/ecological roles of stereochemical diversity .
Methodological Recommendations
- For Structural Elucidation : Combine X-ray crystallography with dynamic NMR to resolve fluxional behavior in spirocyclic systems .
- For Bioactivity Studies : Use surface plasmon resonance (SPR) to quantify PD-L1 binding affinities of 2,8-diacyl derivatives .
- For Synthetic Optimization : Employ flow chemistry to enhance reproducibility in multi-step sequences (e.g., olefination-hydrogenation cycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
